molecular formula C₂₀H₁₈N₂O₂ B1663514 Nile red CAS No. 7385-67-3

Nile red

Cat. No. B1663514
CAS RN: 7385-67-3
M. Wt: 318.4 g/mol
InChI Key: VOFUROIFQGPCGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Nile Red can be prepared through acid hydrolysis by boiling a solution of Nile Blue with sulfuric acid . This process replaces an iminium group with a carbonyl group . Alternatively, Nile Red and its analogs (naphthooxazine dyes) can be prepared by acid-catalyzed condensation of corresponding 5- (dialkylamino)-2-nitrosophenols with 2-naphthol .


Molecular Structure Analysis

The molecular structure of Nile Red is C20H18N2O2 . The IUPAC name is 9-(Diethylamino)-5H-benzo[a]phenoxazin-5-one .


Chemical Reactions Analysis

Nile Red is used in various chemical reactions, particularly as a stain for lipid analysis . It demonstrates emission spectrum sensitivity to the chemical and physical properties of the solvents .


Physical And Chemical Properties Analysis

Nile Red is almost nonfluorescent in water and other polar solvents but undergoes fluorescence enhancement and large absorption and emission blue shifts in nonpolar environments . Its fluorescence colors range from golden yellow to deep red .

Scientific Research Applications

  • Microplastics Analysis : Nile Red (NR) is effective in analyzing microplastics, offering a low-cost, simple approach for assessing their environmental impact. It is viable for identifying a wide spectrum of microplastics, including polyethylene, polypropylene, and polyvinyl chloride. Despite its utility, it requires extensive sample preparation or additional spectroscopy for accurate results due to potential contamination (Shruti et al., 2021).

  • Lipid Content in Microalgae : Nile Red is used for the fluorescent measurement of neutral lipids in microalgal cells. This has been adapted as a high-throughput screening technology, enhancing accuracy and versatility (Elsey et al., 2007).

  • Probing Lipid Microenvironments : Nile Red serves as a probe for studying lipid microenvironments, particularly in biological membranes. It is used for imaging lipid changes, like damage to the myelin sheath in multiple sclerosis (Singh et al., 2016).

  • Biodiversity and Habitat Studies : It's used in identifying PHA-accumulating bacteria in polar regions. Nile Red staining is instrumental in confirming the presence of Polyhydroxyalkanoates (PHAs) in these bacteria, showcasing its utility in extreme habitats (Rogala et al., 2020).

  • Cell Membrane Environment Analysis : Nile Red has been optimized for superresolution microscopy, enabling researchers to obtain specific nanoscale data about the chemical environment of cell plasma membranes (Arnaud, 2019).

  • Lipid Droplet Detection in Cells : It's an effective stain for detecting intracellular lipid droplets, showing specificity and efficacy in various cell types, including aortic smooth muscle cells and macrophages (Greenspan et al., 1985).

Safety And Hazards

Nile Red should be handled with care. It may cause irritation of the respiratory tract, may be harmful if swallowed, and may cause skin and eye irritation .

Future Directions

Nile Red has applications in cell biology, where it can be used as a membrane dye . It has also been used as part of a sensitive detection process for microplastics in bottled water . Future quick in situ microplastic detection in water may be possible owing to the Raman spectroscopy approach .

properties

IUPAC Name

9-(diethylamino)benzo[a]phenoxazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-3-22(4-2)13-9-10-16-18(11-13)24-19-12-17(23)14-7-5-6-8-15(14)20(19)21-16/h5-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFUROIFQGPCGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=O)C=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064653
Record name 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7064653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Brown glistening solid with a faint metallic green reflex; [Merck Index] Dark green crystalline solid; [Sigma-Aldrich MSDS]
Record name Nile red
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21247
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Nile red

CAS RN

7385-67-3
Record name Nile red
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7385-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nile red
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007385673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7064653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(diethylamino)benzo[a]phenoxazin-5(5H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.151
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NILE RED
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P476F1L81G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nile red
Reactant of Route 2
Reactant of Route 2
Nile red
Reactant of Route 3
Reactant of Route 3
Nile red
Reactant of Route 4
Nile red
Reactant of Route 5
Nile red
Reactant of Route 6
Nile red

Citations

For This Compound
75,300
Citations
P Greenspan, SD Fowler - Journal of lipid research, 1985 - Elsevier
… -stained adipocytes and microsomal membranes As a final test of the fluorochromic differences attain- able with nile red coloring, we compared nile red staining of two distinctly different …
Number of citations: 114 www.sciencedirect.com
S Mukherjee, H Raghuraman… - Biochimica et Biophysica …, 2007 - Elsevier
… of Nile Red vary with the cholesterol content of the membrane. Interestingly, Nile Red exhibits … This indicates that Nile Red is localized in a motionally restricted environment in the …
Number of citations: 121 www.sciencedirect.com
P Greenspan, EP Mayer, SD Fowler - The Journal of cell biology, 1985 - rupress.org
… Nile red exhibits properties of a near-ideal lysochrome. It is … Nile red can be applied to cells in an aqueous medium, and … agents for this purpose and found that nile red (Fig. l) is an …
Number of citations: 746 rupress.org
W Chen, C Zhang, L Song, M Sommerfeld… - Journal of microbiological …, 2009 - Elsevier
… Fluorescence emission of Nile red-stained microalgae using the conventional Nile red method and the improved Nile red method as follows: A) C. vulgaris; B) Ankistrodemus …
Number of citations: 939 www.sciencedirect.com
SD Fowler, P Greenspan - Journal of histochemistry & …, 1985 - journals.sagepub.com
… of nile red to develop a sensitive fluorescent histochemical stain for tissue lipids. Nile red was … -fed rabbit, we assessed the value of Nile red as a stain for neutral lipids by comparing the …
Number of citations: 524 journals.sagepub.com
V Martinez, M Henary - Chemistry–A European Journal, 2016 - Wiley Online Library
Nile red and Nile blue are highly fluorescent and photostable organic dyes from the benzo[a]phenoxazine family. They have been used as histological stains for imaging lysosomes and …
WJ Shim, YK Song, SH Hong, M Jang - Marine pollution bulletin, 2016 - Elsevier
… We investigated the applicability of Nile Red (NR), a fluorescent dye, for microplastic analysis, and determined the optimal staining conditions. Five mg/L NR solution in n-hexane …
Number of citations: 484 www.sciencedirect.com
DL Sackett, J Wolff - Analytical biochemistry, 1987 - Elsevier
… In this paper, we report that Nile red is a useful probe of hydrophobic sites on many native proteins. Its high excitation wavelength removes problems of absorption interference from …
Number of citations: 611 www.sciencedirect.com
VC Shruti, F Pérez-Guevara, PD Roy… - Journal of Hazardous …, 2022 - Elsevier
… An Overview of the development of Nile Red in multidisciplinary studies. (a) Road map of Nile Red from its discovery to microplastics research, (b) Number of publications per year …
Number of citations: 94 www.sciencedirect.com
J Rumin, H Bonnefond… - Biotechnology …, 2015 - biotechnologyforbiofuels …
… /TO), the dye was less accessible to hydrophilic quenchers than at an excess Nile red concentration (Nile red/TO) [84]. Nevertheless, with increasing concentrations, the excess Nile red …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.